molecular formula C10H15NO B14846588 2-(Aminomethyl)-5-isopropylphenol

2-(Aminomethyl)-5-isopropylphenol

Cat. No.: B14846588
M. Wt: 165.23 g/mol
InChI Key: IBUOYUJMYRDHTD-UHFFFAOYSA-N
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Description

2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL is an organic compound with a complex structure that includes an aminomethyl group and a propan-2-yl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL typically involves the use of Grignard reagents. The reaction conditions often require anhydrous environments and the use of dry ether to prevent the deactivation of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary amines.

Scientific Research Applications

2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the phenol ring can participate in aromatic stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL is unique due to the presence of both an aminomethyl group and a propan-2-yl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(aminomethyl)-5-propan-2-ylphenol

InChI

InChI=1S/C10H15NO/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-5,7,12H,6,11H2,1-2H3

InChI Key

IBUOYUJMYRDHTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)CN)O

Origin of Product

United States

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